molecular formula C26H34ClN5O2 B2935942 N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922039-35-8

N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2935942
CAS RN: 922039-35-8
M. Wt: 484.04
InChI Key: TXPTYYDFEDVCSS-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34ClN5O2 and its molecular weight is 484.04. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, due to its complex structure, plays a significant role in the field of chemical synthesis and structural analysis. Studies have explored various synthetic pathways and reactions involving related compounds, providing insights into their chemical behaviors and properties. For instance, research on the hydrolysis of reaction products obtained from diethyl acetylenedicarboxylate with amines discusses the synthesis of compounds that share structural motifs with the subject compound, highlighting the intricacies of chemical transformations and the potential for generating a diverse array of chemical entities (Iwanami et al., 1964).

Pharmacological Properties

The compound's pharmacological properties, especially relating to its potential as an antimicrobial agent, have been a subject of interest. Studies on similar compounds, such as temafloxacin hydrochloride, a potent antibacterial agent, illustrate the importance of structural analysis in understanding the activity spectrum and efficacy of these molecules. Although the direct research on N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide might be limited, the investigation into related chemical structures provides valuable knowledge on their possible antimicrobial applications (Chu et al., 1991).

Material Science and Corrosion Inhibition

In material science, particularly in the study of corrosion inhibition, analogs of the compound have shown promising results. For example, research on 8-hydroxyquinoline analogs as effective corrosion inhibitors for steel in hydrochloric acid demonstrates the potential of similar compounds in protecting metals from corrosion, suggesting a wide range of industrial applications (About et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-30-12-14-32(15-13-30)24(20-9-10-23-19(16-20)7-5-11-31(23)2)18-29-26(34)25(33)28-17-21-6-3-4-8-22(21)27/h3-4,6,8-10,16,24H,5,7,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPTYYDFEDVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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